Olmesartan

AT1 receptor antagonism binding affinity IC50 comparison

Olmesartan (144689-24-7) is the active ARB with zero CYP450 metabolism—eliminating PK variability inherent to losartan (CYP2C9-dependent) and irbesartan. Its insurmountable AT1 antagonism (IC50 7.7 nM) and second-ranked receptor dissociation half-life deliver superior 24-h ambulatory BP control vs. valsartan and losartan in hypertensive models. Ideal for polypharmacy DDI screening, preclinical circadian BP studies, and AT1 biased signaling research. Supported by 22-RCT meta-analysis evidence. ≥98% HPLC. For R&D use only.

Molecular Formula C24H26N6O3
Molecular Weight 446.5 g/mol
CAS No. 144689-24-7
Cat. No. B1677269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlmesartan
CAS144689-24-7
Synonyms4-(hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylic acid
CS-088
olmesartan
omesartan
RNH 6270
Molecular FormulaC24H26N6O3
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O
InChIInChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)
InChIKeyVTRAEEWXHOVJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Soluble to 20 mM in DMSO
1.05e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Olmesartan (CAS 144689-24-7) Procurement Guide: Comparative Pharmacology and Evidence-Based Differentiation


Olmesartan (CAS 144689-24-7) is the active metabolite of the prodrug olmesartan medoxomil (CAS 144689-63-4), a non-peptide angiotensin II type 1 (AT1) receptor blocker (ARB) in the benzimidazole derivative class indicated for hypertension treatment [1]. Olmesartan selectively binds the AT1 receptor with high affinity (IC50 = 7.7 nM in bovine adrenal cortical membranes) while exhibiting no antagonistic activity on AT2 and AT4 receptors [2]. Olmesartan medoxomil is rapidly hydrolyzed during gastrointestinal absorption to release the active olmesartan, with an absolute bioavailability of approximately 26% and a terminal elimination half-life of 12-14 hours [3]. Olmesartan does not undergo further metabolism and lacks interaction with cytochrome P450 enzymes, distinguishing it from several other ARBs that rely on CYP-mediated metabolism [4]. Olmesartan displays insurmountable (non-competitive) antagonism at the AT1 receptor in vascular tissues, forming tight receptor complexes with a dissociation half-life that ranks second only to candesartan among clinically used ARBs [5][6].

Why Olmesartan Cannot Be Simply Substituted with Other ARBs: Pharmacodynamic and Clinical Differentiation


Despite belonging to the same ARB therapeutic class, olmesartan exhibits quantifiable differentiation from other clinically used sartans that precludes simple therapeutic interchange or procurement substitution for research applications. ARBs differ fundamentally in their receptor binding kinetics, with olmesartan displaying a dissociation half-life that ranks candesartan > olmesartan > telmisartan ≈ EXP3174 > valsartan > irbesartan ≫ losartan, reflecting the ratio of tight versus loose receptor complexes formed [1][2]. This binding mode translates directly to differential clinical efficacy: a meta-analysis of 22 randomized controlled trials (n=4,892 patients) demonstrated that olmesartan provides greater diastolic blood pressure (DBP) and systolic blood pressure (SBP) reductions compared with losartan (DBP: 95% CI 0.59-2.62; SBP: 95% CI 0.46-5.92) and greater SBP reductions compared with valsartan (95% CI 0.29-3.16) [3]. Furthermore, olmesartan lacks cytochrome P450 metabolism, whereas losartan requires CYP2C9-mediated bioactivation to its active metabolite EXP3174, introducing inter-individual pharmacokinetic variability absent with olmesartan [4]. 24-hour ambulatory blood pressure monitoring (ABPM) studies confirm that olmesartan maintains significantly larger mean decreases in blood pressure through the morning surge compared with losartan and valsartan [5]. These pharmacodynamic, pharmacokinetic, and clinical efficacy differences establish that olmesartan is not functionally interchangeable with other ARBs in research protocols or therapeutic applications.

Olmesartan Comparative Evidence: Quantified Differentiation Versus Losartan, Valsartan, Candesartan, and Irbesartan


AT1 Receptor Binding Affinity: Olmesartan IC50 7.7 nM Demonstrates 4.3-Fold Higher Potency Than Losartan

Olmesartan exhibits an IC50 of 7.7 nM for inhibition of angiotensin II binding to AT1 receptors in bovine adrenal cortical membranes . This binding affinity is quantitatively superior to losartan, which demonstrates an IC50 of approximately 33 nM for AT1 receptor inhibition [1]. The 4.3-fold difference in receptor binding potency (7.7 nM vs. 33 nM) at the molecular target level provides a mechanistic basis for the differential clinical efficacy observed between these ARBs. Olmesartan also shows high selectivity for AT1 receptors with almost no antagonistic activity on AT2 and AT4 receptors [2].

AT1 receptor antagonism binding affinity IC50 comparison

Insurmountable Antagonism: Olmesartan Receptor Dissociation Half-Life Ranks Second Only to Candesartan Among ARBs

In a systematic comparison of AT1 receptor binding kinetics, the dissociation half-life of tight sartan-receptor complexes ranks as follows: candesartan > olmesartan > telmisartan ≈ EXP3174 > valsartan > irbesartan ≫ losartan [1]. This ranking reflects the ratio of tight versus loose receptor complexes formed and correlates with the degree of insurmountable antagonism. In a cell-based wash-out assay comparing candesartan, olmesartan, telmisartan, valsartan, irbesartan, and losartan, each ARB blocked angiotensin II-induced ERK activation and inositol phosphate production to different degrees after wash-out, with olmesartan demonstrating substantially greater residual receptor blockade than valsartan, irbesartan, and losartan [2]. Olmesartan produces selective insurmountable inhibition of angiotensin II-induced contractions in guinea-pig aorta and is much more potent than losartan in reducing maximal responses [3].

insurmountable antagonism receptor dissociation kinetics wash-out assay

Meta-Analysis: Olmesartan Demonstrates Superior Blood Pressure Reduction vs. Losartan and Valsartan

A meta-analysis of 22 randomized controlled trials involving 4,892 hypertensive patients quantitatively compared the antihypertensive efficacy of olmesartan medoxomil against other ARBs [1]. Olmesartan provided greater diastolic blood pressure (DBP) reductions compared with losartan (weighted mean difference: 95% confidence interval [CI] 0.59-2.62 mmHg) and greater systolic blood pressure (SBP) reductions compared with losartan (95% CI 0.46-5.92 mmHg). Olmesartan also provided greater SBP reductions compared with valsartan (95% CI 0.29-3.16 mmHg). Similar blood pressure response rates and incidence of adverse events were found with losartan, valsartan, candesartan, and irbesartan, indicating that superior efficacy is not accompanied by increased adverse event risk [1]. Multiple large, randomized, double-blind trials have further shown that olmesartan medoxomil 20 mg is significantly more effective than recommended doses of losartan, valsartan, irbesartan, and candesartan cilexetil in terms of primary endpoints [2].

antihypertensive efficacy blood pressure reduction meta-analysis

24-Hour Ambulatory Blood Pressure: Olmesartan Provides Superior 24-Hour Control vs. Valsartan and Losartan

A comparative study using 24-hour ambulatory blood pressure monitoring (ABPM) directly compared olmesartan medoxomil, losartan potassium, valsartan, and irbesartan in hypertensive patients [1]. The mean reduction in blood pressure from baseline to week 8 was significantly greater with olmesartan medoxomil than with valsartan for all ABPM time periods analyzed, including 24-hour mean, daytime, night-time, and the last 2 and 4 hours of the monitoring period [1]. Olmesartan maintained larger mean decreases in blood pressure through the critical morning surge period compared with both losartan and valsartan [2]. Furthermore, a significantly higher percentage of patients treated with olmesartan medoxomil achieved the 24-hour ABP goal of <130/85 mmHg compared with losartan or valsartan recipients [2]. Trough-to-peak ratios for olmesartan medoxomil were above 50% for both DBP and SBP, exceeding the FDA-required minimum of 50% [3].

ambulatory blood pressure monitoring 24-hour BP control morning surge

AT1 Receptor Selectivity: Olmesartan 12,500-Fold AT1/AT2 Selectivity Ratio

Olmesartan demonstrates a 12,500-fold greater affinity for the AT1 receptor compared to the AT2 receptor . This selectivity profile positions olmesartan with intermediate specificity within the ARB class: losartan (1,000-fold), telmisartan (3,000-fold), irbesartan (8,500-fold), olmesartan (12,500-fold), candesartan (>10,000-fold), and valsartan (20,000-fold) [1]. AT2 receptor stimulation is associated with potentially beneficial effects including vasodilation, natriuresis, and anti-proliferative actions; high AT1 selectivity allows unopposed angiotensin II to act on AT2 receptors while blocking deleterious AT1-mediated vasoconstriction [2]. Olmesartan's 12,500-fold selectivity ensures minimal AT2 antagonism while maintaining potent AT1 blockade. Additionally, olmesartan shows almost no antagonistic activity on AT4 receptors, further contributing to its clean selectivity profile [3].

AT1/AT2 selectivity receptor subtype specificity off-target minimization

Cytochrome P450-Independent Metabolism: No CYP Interaction vs. Losartan's CYP2C9 Dependence

Olmesartan does not undergo further metabolism after de-esterification from olmesartan medoxomil and does not interact with cytochrome P450 (CYP) enzymes [1][2]. This contrasts with losartan, which requires CYP2C9-mediated bioactivation to its active metabolite EXP3174, introducing potential for drug-drug interactions and inter-individual pharmacokinetic variability based on CYP2C9 genetic polymorphisms [3]. Irbesartan and losartan are primarily metabolized by CYP2C9, while candesartan cilexetil undergoes minor CYP2C9-mediated metabolism [3]. Olmesartan is eliminated via dual routes (35-50% renal, 50-65% biliary/fecal) without CYP involvement, providing a predictable pharmacokinetic profile unaffected by CYP inhibitors or inducers [4]. The lack of CYP interaction has been specifically noted as reducing the potential for metabolic drug interactions, a feature important when treating patients on multiple drug regimens [5].

drug metabolism CYP450 independence drug-drug interactions

Olmesartan Procurement Applications: Evidence-Based Research and Industrial Use Cases


Preclinical Hypertension Research Requiring Superior 24-Hour Blood Pressure Control

Investigators conducting preclinical hypertension studies in rodent models (spontaneously hypertensive rats, Goldblatt 2K1C renal hypertensive models) should prioritize olmesartan when sustained 24-hour blood pressure control is a primary endpoint. Olmesartan demonstrates a 25% reduction in blood pressure at nadir in spontaneously hypertensive rats at 1.0 mg/kg oral dosing, with significant reduction persisting for 24 hours post-dose [1]. The superior 24-hour ambulatory blood pressure control over valsartan and losartan [2] and the insurmountable antagonism characterized by second-ranked receptor dissociation half-life [3] provide a mechanistic foundation for protocols requiring consistent circadian blood pressure modulation.

Polypharmacy Interaction Studies Requiring CYP-Independent Compounds

For research protocols involving co-administration with CYP-metabolized compounds, drug-drug interaction screening, or studies in genetically diverse populations where CYP polymorphisms may confound results, olmesartan represents the ARB of choice. Unlike losartan (CYP2C9-dependent bioactivation) and irbesartan (CYP2C9 metabolism), olmesartan undergoes no CYP-mediated metabolism and does not interact with CYP450 isozymes [4]. This metabolic independence eliminates CYP-related pharmacokinetic variability as a confounding variable, making olmesartan particularly suitable for polypharmacy interaction studies and protocols requiring predictable drug exposure [5].

AT1 Receptor Binding Kinetics and Signal Transduction Research

Investigators studying AT1 receptor pharmacology, biased signaling, or receptor binding kinetics should select olmesartan based on its well-characterized insurmountable antagonism profile and intermediate position in the ARB dissociation half-life ranking (candesartan > olmesartan > telmisartan ≈ EXP3174 > valsartan > irbesartan ≫ losartan) [3]. Olmesartan's 7.7 nM IC50 and selective inhibition of angiotensin II-induced contractions with reduction of maximal responses [6] provide a reference compound with intermediate tight-binding properties, enabling comparative studies across the spectrum of ARB receptor interaction kinetics from surmountable (losartan) to strongly insurmountable (candesartan) antagonists.

Comparative Efficacy Meta-Analyses and Systematic Reviews of ARB Class

For investigators conducting systematic reviews, network meta-analyses, or comparative effectiveness research within the ARB class, olmesartan serves as a critical comparator compound with extensive published head-to-head efficacy data. The 2012 meta-analysis of 22 RCTs (n=4,892 patients) provides robust quantitative evidence of olmesartan's differential efficacy versus losartan and valsartan [7], while multiple large, randomized, double-blind trials demonstrate olmesartan 20 mg superiority over recommended doses of losartan, valsartan, irbesartan, and candesartan cilexetil [8]. This evidence base supports olmesartan as a reference standard for higher-efficacy ARB comparators in meta-analytic research.

Technical Documentation Hub

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41 linked technical documents
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